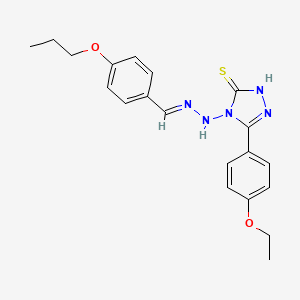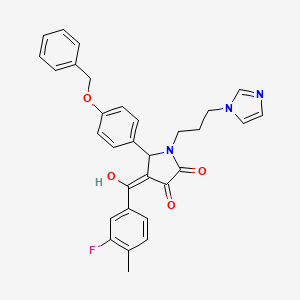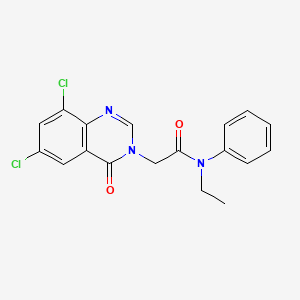![molecular formula C29H25N3O3S2 B12025952 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide CAS No. 618079-41-7](/img/structure/B12025952.png)
2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-feniletil)-2-tio-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}-N-(2-feniletil)acetamida es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluidos grupos tioxo, oxo y moieties de indol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-feniletil)-2-tio-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}-N-(2-feniletil)acetamida generalmente implica reacciones orgánicas de múltiples pasos. Los pasos clave incluyen:
Formación del anillo de tiazolidinona: Esto se puede lograr haciendo reaccionar una tioamida con un compuesto carbonílico en condiciones ácidas.
Síntesis de indol: La moiety de indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona.
Reacciones de acoplamiento: El paso final implica acoplar los derivados de tiazolidinona e indol sintetizados con un grupo acetamida utilizando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{(3Z)-2-oxo-3-[4-oxo-3-(1-feniletil)-2-tio-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}-N-(2-feniletil)acetamida: puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo tioxo se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Los grupos oxo se pueden reducir a grupos hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: La moiety de indol puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbón (para reacciones de hidrogenación), ácidos de Lewis (para sustitución electrófila).
Productos principales
Sulfóxidos y sulfonas: De la oxidación del grupo tioxo.
Alcoholes: De la reducción de los grupos oxo.
Indoles halogenados: De las reacciones de sustitución electrófila en la moiety de indol.
Aplicaciones Científicas De Investigación
2-{(3Z)-2-oxo-3-[4-oxo-3-(1-feniletil)-2-tio-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}-N-(2-feniletil)acetamida: tiene varias aplicaciones de investigación científica:
Química medicinal: Posible uso como compuesto principal para desarrollar nuevos medicamentos debido a su estructura compleja y múltiples grupos funcionales.
Estudios biológicos: Investigación de su actividad biológica, incluidas posibles propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Ciencia de los materiales: Uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-feniletil)-2-tio-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}-N-(2-feniletil)acetamida implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: Puede interactuar con enzimas o receptores involucrados en vías de señalización celular.
Vías involucradas: El compuesto podría modular vías relacionadas con la proliferación celular, la apoptosis o la inflamación, dependiendo de sus interacciones específicas con los objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple con un grupo funcional ceto y éster, utilizado en diversas síntesis orgánicas.
Singularidad
2-{(3Z)-2-oxo-3-[4-oxo-3-(1-feniletil)-2-tio-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}-N-(2-feniletil)acetamida: es único debido a su combinación de moieties tioxo, oxo e indol, que proporcionan una amplia gama de reactividad química y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Número CAS |
618079-41-7 |
|---|---|
Fórmula molecular |
C29H25N3O3S2 |
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C29H25N3O3S2/c1-19(21-12-6-3-7-13-21)32-28(35)26(37-29(32)36)25-22-14-8-9-15-23(22)31(27(25)34)18-24(33)30-17-16-20-10-4-2-5-11-20/h2-15,19H,16-18H2,1H3,(H,30,33)/b26-25- |
Clave InChI |
ZUVFYADEVFMHSW-QPLCGJKRSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)/SC2=S |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12025873.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025884.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025889.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025891.png)

![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)

![11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12025921.png)


![N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12025937.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)
![(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12025950.png)
